molecular formula C20H11Cl2F2NO2 B2772599 N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-difluorobenzamide CAS No. 313505-34-9

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-difluorobenzamide

Cat. No.: B2772599
CAS No.: 313505-34-9
M. Wt: 406.21
InChI Key: KVJRTGZJWLQKSF-UHFFFAOYSA-N
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Description

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-difluorobenzamide is an organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of chloro, benzoyl, and difluorobenzamide groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-difluorobenzamide typically involves the reaction of 4-chloro-2-(2-chlorobenzoyl)aniline with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-difluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Formation of oxidized products such as carboxylic acids.

    Reduction: Formation of reduced products like amines.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-difluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide
  • N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide
  • N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxybenzamide

Uniqueness

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-difluorobenzamide is unique due to the presence of both chloro and difluoro groups, which impart distinct chemical properties and reactivity compared to its analogs. These structural features can influence its biological activity and its suitability for specific applications.

Properties

IUPAC Name

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Cl2F2NO2/c21-12-6-8-18(25-20(27)11-5-7-16(23)17(24)9-11)14(10-12)19(26)13-3-1-2-4-15(13)22/h1-10H,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJRTGZJWLQKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC(=C(C=C3)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Cl2F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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